![molecular formula C16H15F5O4S2 B610223 Propargyl-PEG1-SS-PEG1-PFP ester CAS No. 1817735-30-0](/img/structure/B610223.png)
Propargyl-PEG1-SS-PEG1-PFP ester
Overview
Description
Propargyl-PEG1-SS-PEG1-PFP ester is a cleavable PEG Linker. Cleavable PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
Antibody-Drug Conjugates (ADCs) Synthesis
Propargyl-PEG1-SS-PEG1-PFP ester: is primarily used in the synthesis of ADCs . ADCs are targeted cancer therapies that combine the specificity of antibodies with the cytotoxic potency of drugs. The linker plays a crucial role in attaching the drug to the antibody, and the cleavable disulfide bond in the linker ensures the release of the cytotoxin upon reaching the target cells.
Bioconjugation
In bioconjugation, Propargyl-PEG1-SS-PEG1-PFP ester facilitates the attachment of various biomolecules to one another or to solid supports . Its reactive ester group can form stable amide bonds with amine groups present on proteins, peptides, or other amine-bearing molecules, making it invaluable for creating complex bioconjugates.
Drug Delivery Systems
The linker is instrumental in developing drug delivery systems . By attaching therapeutic agents to carriers like nanoparticles, the linker can enhance the solubility, stability, and bioavailability of drugs. The cleavable disulfide bond allows for the controlled release of the drug in response to the reductive environment inside cells.
Diagnostic Imaging
Propargyl-PEG1-SS-PEG1-PFP ester: can be used to attach imaging agents to targeting molecules . This application is particularly useful in the development of targeted imaging probes that can home in on specific tissues or cellular markers, improving the accuracy of diagnostic imaging techniques.
Targeted Therapy
The linker’s ability to connect cytotoxic drugs to targeting moieties makes it a valuable tool for targeted therapy applications . It enables the creation of compounds that can selectively target diseased cells while minimizing the impact on healthy tissues, thereby reducing side effects and improving therapeutic outcomes.
Nanotechnology
In nanotechnology, Propargyl-PEG1-SS-PEG1-PFP ester is used to modify the surface of nanoparticles . The linker can introduce functional groups that allow for the subsequent attachment of therapeutic or targeting molecules, thus creating multifunctional nanoparticles for use in various biomedical applications.
Molecular Biology Research
The linker finds applications in molecular biology research, where it is used in the preparation of molecular probes and the functionalization of biomolecules . Its ability to form stable linkages under physiological conditions makes it suitable for experiments that require precise molecular manipulation.
Synthetic Biology
In synthetic biology, Propargyl-PEG1-SS-PEG1-PFP ester aids in the design and construction of new biological parts, devices, and systems . It allows for the precise attachment of synthetic components to biological molecules, enabling the creation of novel biohybrid systems with unique functionalities.
Mechanism of Action
Target of Action
The primary target of Propargyl-PEG1-SS-PEG1-PFP ester are molecules bearing azide groups . This compound is used in the synthesis of antibody-drug conjugates (ADCs), where it acts as a linker between the antibody and the cytotoxic drug .
Mode of Action
Propargyl-PEG1-SS-PEG1-PFP ester contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in the formation of stable triazole linkages .
Biochemical Pathways
The key biochemical pathway involved in the action of Propargyl-PEG1-SS-PEG1-PFP ester is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction forms a stable triazole linkage between the antibody and the cytotoxic drug in an ADC, allowing the drug to be delivered directly to the target cells .
Result of Action
The result of the action of Propargyl-PEG1-SS-PEG1-PFP ester is the formation of a stable ADC, which can deliver cytotoxic drugs directly to the target cells . This can increase the efficacy of the drug and reduce side effects by limiting the exposure of non-target cells to the cytotoxic agent .
Action Environment
The action of Propargyl-PEG1-SS-PEG1-PFP ester, particularly the CuAAC reaction, can be influenced by various environmental factors. For instance, the presence of copper ions is essential for the reaction to occur . .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSPBJFNPGXULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114484 | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG1-SS-PEG1-PFP ester | |
CAS RN |
1817735-30-0 | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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